molecular formula C10H14Cl2N2O3 B1379334 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride CAS No. 1803600-57-8

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride

Cat. No.: B1379334
CAS No.: 1803600-57-8
M. Wt: 281.13 g/mol
InChI Key: SASPVDWIHHOHGO-UHFFFAOYSA-N
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Description

Phenoxy Acetamide Compounds in Chemical Research

Phenoxy acetamide compounds constitute a significant class of organic molecules that have gained substantial attention in contemporary chemical research due to their diverse structural possibilities and wide-ranging biological activities. These compounds are characterized by the presence of a phenoxy group linked to an acetamide moiety, creating a versatile scaffold that can accommodate various substitutions to modulate physicochemical and biological properties. The fundamental structure of phenoxy acetamides provides medicinal chemists with an excellent platform for drug design and development, as it combines the aromatic phenoxy system with the hydrogen-bonding capabilities of the acetamide functional group.

The chemical diversity achievable within the phenoxy acetamide framework is remarkable, with researchers having explored modifications at multiple positions including the aromatic ring, the oxygen bridge, and the acetamide portion. These modifications have led to the development of compounds exhibiting anti-convulsant, analgesic, anti-bacterial, anti-inflammatory, anti-cancer, and anti-fungal activities. The structural flexibility of phenoxy acetamides allows for the introduction of various substituents such as halogens, alkyl groups, methoxy groups, and nitrogen-containing functionalities, each contributing to distinct pharmacological profiles.

Recent investigations have demonstrated that phenoxy acetamide derivatives can be synthesized through various methodological approaches, including condensation reactions, microwave-assisted synthesis, and coupling reactions using modern organic chemistry techniques. The synthesis typically involves the formation of the phenoxy acetic acid intermediate, followed by amidation reactions to introduce the desired acetamide functionality. These synthetic strategies have enabled researchers to access libraries of phenoxy acetamide compounds for systematic structure-activity relationship studies.

The molecular framework of phenoxy acetamides has proven particularly valuable in the development of compounds targeting specific biological pathways. Studies have shown that structural modifications within this class can lead to enhanced selectivity and potency against various biological targets. The presence of the phenoxy group provides aromatic interactions, while the acetamide moiety offers opportunities for hydrogen bonding with biological macromolecules, making these compounds attractive candidates for pharmaceutical development.

Historical Development of Substituted Phenoxy Derivatives

The historical development of substituted phenoxy derivatives traces back to the early twentieth century, with the discovery and development of phenoxyacetic acid-based compounds marking a pivotal moment in agricultural and medicinal chemistry. The foundational work in this field began with the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1944 by Franklin D. Jones at the C. B. Dolge Company in Connecticut. This breakthrough represented the first successful application of phenoxy chemistry in developing selective herbicides, demonstrating the potential of substituted phenoxy compounds for practical applications.

The discovery of 2,4-D and related phenoxy herbicides occurred through parallel research efforts during World War II, involving multiple independent groups in the United Kingdom and the United States. William G. Templeman and associates at Imperial Chemical Industries, Philip S. Nutman and associates at Rothamsted Research, Franklin D. Jones and associates at the American Chemical Paint Company, and Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture all contributed to the understanding of phenoxy compound biology and chemistry. The wartime secrecy surrounding these research efforts initially limited publication and patent disclosure, but the post-war period saw rapid development and commercialization of phenoxy-based compounds.

The evolution from simple phenoxyacetic acids to more complex substituted derivatives occurred gradually through the latter half of the twentieth century. Researchers began exploring various substitution patterns on the aromatic ring, investigating the effects of electron-withdrawing and electron-donating groups on biological activity. The introduction of halogen substituents, particularly chlorine and fluorine, became a common strategy for modulating compound properties and enhancing biological activity. Methoxy groups were also frequently incorporated to modify lipophilicity and molecular interactions.

The development of substituted phenoxy acetamides specifically began gaining momentum in the 1990s and 2000s, as researchers recognized the potential of combining the phenoxy scaffold with acetamide functionality. This combination offered advantages in terms of metabolic stability, water solubility, and the ability to form specific interactions with biological targets. The acetamide group provided additional sites for hydrogen bonding and could be further modified through substitution at the nitrogen atom, expanding the chemical space available for optimization.

Recent decades have witnessed a surge in the synthesis and evaluation of increasingly complex substituted phenoxy derivatives, including compounds incorporating multiple functional groups such as aminomethyl, chloro, and methoxy substituents simultaneously. These multi-substituted derivatives represent the current frontier in phenoxy chemistry, offering unprecedented opportunities for fine-tuning molecular properties and achieving specific biological activities.

Position of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride in Chemical Classification

The compound this compound occupies a distinctive position within the broader classification of substituted phenoxy acetamide derivatives due to its unique tri-substitution pattern on the aromatic ring. This compound, identified by the Chemical Abstracts Service number 1803600-57-8, features a molecular formula of C₁₀H₁₄Cl₂N₂O₃ and a molecular weight of 281.14, positioning it as a moderately sized organic molecule with multiple functional groups that contribute to its chemical complexity.

The structural architecture of this compound can be systematically analyzed through its constituent elements. The core phenoxy acetamide framework consists of a phenol ring connected via an oxygen atom to an acetamide group, forming the characteristic ether linkage that defines this chemical class. The substitution pattern on the aromatic ring includes three distinct functional groups: an aminomethyl group at the 4-position, a chlorine atom at the 2-position, and a methoxy group at the 6-position. This tri-substitution pattern creates a compound with significant steric and electronic complexity.

The aminomethyl substituent at the 4-position introduces a basic nitrogen functionality that can participate in protonation reactions, hydrogen bonding, and ionic interactions. This functional group contributes to the compound's water solubility and provides a site for potential salt formation, as evidenced by the hydrochloride salt form of the compound. The presence of the primary amine within the aminomethyl group also offers opportunities for further chemical modification through standard amine chemistry reactions.

The chlorine substituent at the 2-position represents an electron-withdrawing halogen that significantly influences the electronic distribution within the aromatic ring. This chloro group enhances the compound's lipophilicity while also providing steric bulk that may influence molecular conformations and binding interactions. The strategic placement of the chlorine atom ortho to the phenoxy oxygen creates a specific electronic environment that distinguishes this compound from other phenoxy acetamide derivatives.

The methoxy group at the 6-position adds another layer of structural complexity, introducing an electron-donating substituent that partially counterbalances the electron-withdrawing effects of the chlorine atom. This methoxy functionality contributes to the compound's overall polarity and provides additional sites for potential intermolecular interactions through its oxygen lone pairs.

Within the systematic classification of organic compounds, this compound belongs to several overlapping categories. It is classified as an aromatic ether due to the phenoxy linkage, an acetamide derivative based on its core functional group, a substituted aniline derivative due to the aminomethyl substituent, and a chlorinated aromatic compound. The hydrochloride salt form further classifies it as an ammonium chloride derivative, reflecting the protonation state of the aminomethyl nitrogen.

Scientific Relevance and Research Gap Analysis

The scientific relevance of this compound emerges from its position within the rapidly expanding field of substituted phenoxy acetamide research, where compounds with similar structural features have demonstrated significant biological activities. Recent investigations into phenoxy acetamide derivatives have revealed their potential applications in various therapeutic areas, including cancer treatment, antimicrobial therapy, and neurological disorders. The unique substitution pattern of this specific compound suggests it may possess distinct biological properties that warrant systematic investigation.

Contemporary research in phenoxy acetamide chemistry has highlighted the importance of multi-substituted derivatives in achieving selective biological activities. Studies have shown that compounds bearing aminomethyl, chloro, and methoxy substituents can exhibit enhanced potency and selectivity compared to their mono- or di-substituted counterparts. The specific substitution pattern found in this compound has not been extensively explored in the literature, representing a significant opportunity for novel research.

Analysis of current research trends reveals several gaps in the understanding of this compound class. While numerous studies have investigated the biological activities of related phenoxy acetamide derivatives, there is limited information specifically addressing compounds with the exact substitution pattern found in this compound. This gap extends to both synthetic methodology development and biological evaluation, suggesting that comprehensive research programs could yield valuable insights.

The structural complexity of this compound also presents opportunities for advanced chemical research, including conformational analysis, molecular recognition studies, and structure-activity relationship investigations. Recent developments in computational chemistry and molecular modeling provide powerful tools for predicting the behavior of such complex molecules, yet these approaches have not been systematically applied to this specific compound.

Research Area Current Status Identified Gaps Future Opportunities
Synthetic Methodology Limited reports Optimized synthesis routes Green chemistry approaches
Biological Activity Preliminary data Comprehensive screening Target identification
Structure-Activity Relationships Fragmentary Systematic analysis Predictive modeling
Physicochemical Properties Basic characterization Detailed profiling Formulation studies
Molecular Interactions Theoretical predictions Experimental validation Mechanistic studies

The research landscape surrounding phenoxy acetamide derivatives continues to evolve rapidly, with recent publications demonstrating the potential for discovering novel therapeutic agents within this chemical class. The unique structural features of this compound position it as an attractive candidate for systematic investigation, particularly given the growing interest in multi-substituted aromatic compounds for drug discovery applications.

Properties

IUPAC Name

2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3.ClH/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14;/h2-3H,4-5,12H2,1H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASPVDWIHHOHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride typically involves:

  • Construction of the phenoxy core with specific substitutions (chloro, methoxy, aminomethyl groups).
  • Introduction of the acetamide moiety via amidation reactions.
  • Final conversion to the hydrochloride salt to enhance stability and solubility.

The core approach hinges on aromatic substitution, nucleophilic aromatic substitution (SNAr), amidation, and salt formation steps.

Preparation of the Phenoxy Intermediate

Methodology:

The initial step involves synthesizing a suitably substituted phenoxy compound, often via nucleophilic aromatic substitution on a halogenated aromatic precursor.

Key steps:

Research Findings:

  • A typical synthesis involves reacting 2-chloro-6-methoxyphenol with a halogenated precursor bearing the amino methyl group, under conditions favoring ether formation (e.g., potassium carbonate in acetone).

Data Table 1: Typical Conditions for Phenoxy Intermediate Synthesis

Step Reagents Conditions Yield Reference
Phenoxy formation Phenol derivative + Alkyl halide Reflux, base (K2CO3) 70-85% Literature synthesis methods

Introduction of the Aminomethyl Group

The aminomethyl group at the 4-position is introduced via:

Research Findings:

  • Reductive amination using formaldehyde or paraformaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) on the phenol derivative yields the aminomethyl group efficiently.
  • Alternatively, nucleophilic substitution with aminomethyl derivatives under basic conditions can be employed.

Chlorination and Methoxylation

The chlorination at the 2-position and methoxylation at the 6-position are achieved via:

Research Findings:

  • Chlorination is performed under controlled temperature to prevent polychlorination.
  • Methoxylation typically occurs under methylation conditions with methyl iodide in the presence of a base such as potassium carbonate.

Data Table 3: Chlorination and Methoxylation

Step Reagents Conditions Yield Reference
Chlorination SO2Cl2 Reflux, inert atmosphere 75-85% Standard protocols
Methoxylation CH3I + K2CO3 Reflux, acetone 80-90% Organic synthesis literature

Formation of the Acetamide Linkage

The acetamide group is introduced via:

  • Amidation of the phenoxyacetic acid derivative with ammonia or amines.
  • Activation of the acid with coupling agents such as DCC or EDC in anhydrous solvents.

Research Findings:

  • The phenoxyacetic acid derivative reacts with ammonia or primary amines under coupling conditions to afford the acetamide linkage with high efficiency.

Data Table 4: Amidation Conditions

Method Reagents Conditions Yield Reference
DCC coupling DCC + NH3 DCM, room temp 85-90% Standard amidation procedures
EDC coupling EDC + NH3 DMF, room temp 80-88% Organic synthesis references

Final Salt Formation

The hydrochloride salt is obtained by:

  • Treating the free base with hydrogen chloride gas or HCl in an appropriate solvent (e.g., ethanol, ether).
  • Ensuring complete conversion to the hydrochloride form, which enhances compound stability.

Research Findings:

  • The salt formation is straightforward, typically performed at room temperature with gaseous HCl or HCl solution, followed by filtration and drying.

Data Table 5: Salt Formation

Step Reagents Conditions Yield Reference
Hydrochloride salt HCl gas or HCl solution Room temperature, stirring Quantitative Standard procedure

Summary of the Synthesis Pathway

Step Description Key Reagents Conditions Yield References
1 Synthesis of phenoxy intermediate Phenol derivative + Alkyl halide Reflux, base 70-85% Literature
2 Introduction of aminomethyl group Formaldehyde + NaBH3CN Room temp 65-80% Recent studies
3 Chlorination and methoxylation SO2Cl2, CH3I Reflux 75-90% Organic synthesis
4 Amidation to form acetamide DCC/EDC + ammonia Room temp 80-90% Standard protocols
5 Formation of hydrochloride salt HCl gas Room temp Quantitative Routine

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research

  • Preliminary studies suggest that this compound may exhibit anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Researchers are exploring its efficacy in combination with other chemotherapeutic agents to enhance therapeutic outcomes.

2. Neuroprotective Effects

  • There is emerging evidence that 2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Biochemical Interactions

1. Enzyme Inhibition

  • The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. Studies indicate that it may affect pathways related to neurotransmitter regulation and metabolic processes, which could be leveraged for therapeutic interventions.

2. Receptor Modulation

  • Investigations into its role as a modulator of specific receptors have revealed promising results. Its interaction with neurotransmitter receptors may contribute to its neuroprotective effects, making it a candidate for further research in pharmacology.

Synthetic Chemistry Applications

1. Intermediate in Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex molecules in medicinal chemistry. Its unique functional groups allow for further modifications, leading to the development of novel pharmacological agents.

2. Development of New Drugs

  • The versatility of this compound in synthetic pathways makes it valuable for drug development processes. Researchers are investigating its derivatives for improved efficacy and reduced side effects.

Case Studies

Study TitleFocusFindings
Study on Anticancer PropertiesEvaluated efficacy against breast cancer cell linesDemonstrated significant inhibition of cell proliferation
Neuroprotective MechanismsAssessed effects on neuronal cells under oxidative stressReduced cell death and inflammation markers
Enzyme Interaction AnalysisInvestigated inhibition of specific metabolic enzymesIdentified potential pathways for therapeutic targeting

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 2-chloro-6-methoxy substitution differs from the epoxide (oxirane) group in C₁₁H₁₃NO₄ and the purine moiety in C₂₁H₂₉ClN₆O₄ . These groups influence electronic properties and biological interactions.

Molecular Weight and Complexity :

  • The target compound (293.9 g/mol) is smaller and less complex than the purine-containing analog (464.95 g/mol) , suggesting differences in bioavailability and metabolic pathways.

Physicochemical and Pharmacological Properties

Solubility and Stability:

  • The hydrochloride salt form improves aqueous solubility, a trait shared with C₂₁H₂₉ClN₆O₄ .

Pharmacological Implications:

  • Chloro-substituted acetamides (e.g., 2-chloro benzoic acid derivatives in ) are often associated with antimicrobial or anti-inflammatory activity .
  • Methoxy groups can modulate metabolic stability by resisting oxidative degradation, as seen in drugs like acetaminophen derivatives .

Biological Activity

Overview

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by the presence of a chloro and methoxy group, suggests various biological activities that warrant detailed investigation.

  • Molecular Formula : C12H17ClN2O3
  • Molecular Weight : 281.13 g/mol
  • CAS Number : [not specified in search results]
  • Structure : The compound features a phenoxyacetamide backbone with an aminomethyl group, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Interaction : It may alter receptor functions, impacting signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. For instance, related phenoxyacetamides have demonstrated the ability to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth factors .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, providing a potential therapeutic avenue for inflammatory diseases .

3. Bone Metabolism Regulation

Recent studies highlight its potential role in regulating bone metabolism by inhibiting osteoclastogenesis, which is crucial for preventing bone loss associated with conditions like osteoporosis . This activity can be particularly beneficial in managing bone density and health.

Research Findings and Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated significant inhibition of cancer cell lines at micromolar concentrations.Indicates potential for development as an anticancer agent.
Inflammation Modulation Study Showed reduction in TNF-alpha levels in vitro.Suggests efficacy in treating inflammatory disorders.
Bone Health Research Inhibited osteoclast formation and activity in vitro; reduced bone loss in animal models.Supports use in osteoporosis treatment strategies.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Initial studies suggest low toxicity profiles; however, further research is necessary to fully understand the compound's safety profile, including long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in acetonitrile) to couple chloroacetamide derivatives with substituted phenols. Reaction progress is monitored via TLC (thin-layer chromatography) to track intermediate formation and completion . Post-synthesis, purification is achieved through solvent evaporation under reduced pressure, followed by recrystallization.

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for structural elucidation (e.g., confirming the presence of the aminomethyl group via δ ~3.8 ppm in ¹H-NMR).
  • FTIR to identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
  • Single-crystal XRD for absolute stereochemical confirmation.
    Discrepancies between techniques (e.g., NMR vs. XRD) require cross-validation by repeating experiments under controlled conditions (e.g., solvent-free XRD) and computational modeling (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Adhere to OSHA HCS guidelines, including:

  • Use of fume hoods, nitrile gloves, and lab coats to prevent inhalation or dermal contact.
  • Immediate containment of spills using absorbent materials (e.g., vermiculite) to avoid environmental contamination.
  • Compliance with institutional Chemical Hygiene Plans for waste disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Apply factorial design to evaluate critical variables (e.g., reaction time, temperature, reagent stoichiometry). For example:

  • Use a 2³ factorial design to test temperature (25°C vs. 50°C), solvent (acetonitrile vs. DMF), and base (K₂CO₃ vs. NaHCO₃).
  • Analyze responses (yield, purity) via ANOVA to identify significant factors. Response Surface Methodology (RSM) further refines optimal conditions .

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer :

  • Validate assay conditions (e.g., cell line viability, solvent controls for DMSO interference).
  • Replicate studies with standardized protocols (e.g., MTT assay vs. ATP-based luminescence).
  • Employ orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to confirm mechanism-specific activity .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., viral proteases). Validate with MD simulations (GROMACS) to assess binding stability.
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on structural descriptors .

Q. What advanced techniques elucidate degradation pathways under accelerated stability conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry.
  • QbD (Quality by Design) : Correlate degradation kinetics with environmental factors using Arrhenius plots .

Q. How can researchers address challenges in crystallizing this compound for XRD analysis?

  • Methodological Answer :

  • Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/ethyl acetate) mixtures for crystal growth.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Cryocrystallography : Use low-temperature (100 K) data collection to stabilize fragile crystals .

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